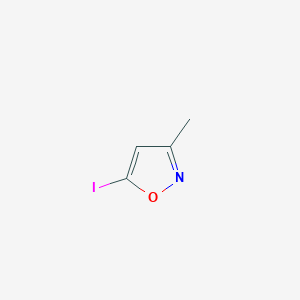

5-Iodo-3-methylisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-3-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INO/c1-3-2-4(5)7-6-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLKRLDWQPENMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313237 | |

| Record name | 5-Iodo-3-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126085-92-5 | |

| Record name | 5-Iodo-3-methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126085-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-3-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Iodo-3-methylisoxazole

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 5-Iodo-3-methylisoxazole (CAS No: 126085-92-5), a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] The isoxazole scaffold is a privileged structure in pharmacology, known for its presence in numerous therapeutic agents exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The introduction of an iodine atom at the 5-position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making this compound a highly valuable intermediate for constructing complex molecular architectures. This document details a robust synthetic protocol, explains the underlying chemical principles, and outlines a comprehensive analytical workflow for structural verification and purity assessment, tailored for researchers and professionals in organic synthesis and pharmaceutical development.

Strategic Approach to Synthesis: The Iodination Pathway

The construction of the this compound molecule can be approached retrospectively. The core challenge lies in the regioselective introduction of the iodine atom onto the 3-methylisoxazole scaffold. While the isoxazole ring itself can be formed through various methods, most notably the [3+2] cycloaddition of a nitrile oxide with an alkyne, the most efficient and direct strategy for this specific target involves the late-stage functionalization of a pre-formed 3-methylisoxazole ring.[4][5][6]

Electrophilic halogenation is a well-established method for functionalizing electron-rich heterocyclic systems. The isoxazole ring, while aromatic, exhibits varied reactivity at its carbon positions. The C5 position is generally susceptible to deprotonation and subsequent reaction with electrophiles. For iodination, N-Iodosuccinimide (NIS) serves as an excellent electrophilic iodine source, offering mild reaction conditions and high efficacy. The reaction proceeds via an electrophilic substitution mechanism, where the isoxazole ring acts as the nucleophile.

Below is a logical workflow for the synthesis, starting from the commercially available precursor, 3-methylisoxazole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of similar isoxazole systems.[7] It is designed to be a self-validating system, with clear steps for reaction, work-up, and isolation.

Materials and Equipment:

-

3-Methylisoxazole (≥97% purity)

-

N-Iodosuccinimide (NIS) (≥98% purity)

-

Trifluoroacetic Acid (TFA), anhydrous

-

Hexane, ACS grade

-

Deionized Water

-

Sodium bisulfite (NaHSO₃), solid

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Iodosuccinimide (1.0 eq.) in trifluoroacetic acid (approx. 1 M concentration relative to the substrate).

-

Substrate Addition: To this stirring solution, slowly add 3-methylisoxazole (1.0 eq.) via syringe at room temperature. Causality Note: The slow addition is crucial to control any potential exotherm and ensure homogeneous mixing.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Ethyl Acetate/Hexane) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by pouring the mixture into a beaker containing deionized water (approx. 5 volumes relative to TFA).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and add an equal volume of hexane. Add solid sodium bisulfite in small portions until the reddish-brown color of residual iodine dissipates. Trustworthiness Check: The disappearance of color is a visual confirmation that excess electrophilic iodine has been reduced, preventing unwanted side reactions during work-up.

-

Phase Separation: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic (upper) layer. Extract the aqueous layer two more times with hexane.

-

Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an oil or low-melting solid. The product is often of sufficient purity for subsequent steps but can be further purified by column chromatography if necessary.

Comprehensive Characterization

Affirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The predicted spectra are based on established data for analogous isoxazole structures.[7][8][9]

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|---|---|---|---|

| ¹H | ~6.5 - 6.8 | Singlet (s) | Isoxazole C4-H | The lone proton on the electron-rich heterocyclic ring. |

| ¹H | ~2.3 - 2.5 | Singlet (s) | -CH₃ | Protons of the methyl group attached to the C3 position. |

| ¹³C | ~160 - 165 | Singlet | C3 (C-CH₃) | Quaternary carbon of the isoxazole ring attached to the methyl group. |

| ¹³C | ~158 - 162 | Singlet | C=N | Carbon involved in the carbon-nitrogen double bond of the isoxazole. |

| ¹³C | ~110 - 115 | Singlet | C4 (C-H) | The protonated carbon of the isoxazole ring. |

| ¹³C | ~60 - 70 | Singlet | C5 (C-I) | Carbon directly attached to the highly electronegative iodine, causing a significant upfield shift. |

| ¹³C | ~10 - 15 | Singlet | -CH₃ | Carbon of the methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule by detecting their vibrational frequencies.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~3120 - 3150 | C-H Stretch | Aromatic C-H (Isoxazole ring) |

| ~2950 - 3000 | C-H Stretch | Aliphatic C-H (Methyl group) |

| ~1600 - 1640 | C=N Stretch | Isoxazole ring |

| ~1450 - 1550 | C=C Stretch | Isoxazole ring |

| ~900 - 1100 | C-O Stretch | Isoxazole ring |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.[10]

-

Expected Molecular Ion (M⁺): The primary confirmation is the detection of the molecular ion peak corresponding to the compound's molecular weight (C₄H₄INO).

-

Calculated Monoisotopic Mass: 208.9338 g/mol .[11]

-

-

Isotopic Pattern: A key feature will be the characteristic isotopic signature of iodine. The presence of the M+1 peak will be negligible, but the molecular ion itself will be a strong, clear signal.

-

Fragmentation: Common fragmentation pathways may include the loss of iodine (I, 127 Da) or cleavage of the isoxazole ring, providing further structural validation.

The following diagram illustrates the relationship between the molecular structure and the expected primary characterization data.

Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: N-Iodosuccinimide is an oxidizing agent and an irritant. Trifluoroacetic acid is highly corrosive. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

References

-

Jayachandran, B., et al. (2007). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH. Retrieved from [Link]

-

Heredia, A. A., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2020(2), M1128. Retrieved from [Link]

-

Zolfigol, M. A., et al. (2022). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Indian Journal of Chemistry, 61B, 515-523. Retrieved from [Link]

-

Wang, X., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters, 14(24), 6286-6289. Retrieved from [Link]

-

Boren, B. C., et al. (2004). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 69(17), 5859-5861. Retrieved from [Link]

-

Naeimi, H., & Nazifi, Z. (2014). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 30(2). Retrieved from [Link]

-

Gawade, R. L., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 11(57), 36130-36141. Retrieved from [Link]

-

Wang, Y., et al. (2022). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Synthetic Communications, 52(12), 1017-1027. Retrieved from [Link]

-

Darvishi, S., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(11), 1367. Retrieved from [Link]

-

Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643-9647. Retrieved from [Link]

-

Martins, M. A. P., et al. (2002). SYNTHESIS OF 3-METHYLISOXAZOLE- 5-CARBOXAMIDES AND 5-[(1H-PYRAZOL-1-YL)CARBONYL]- 3-METHYLISOXAZOLES. Synthetic Communications, 32(3), 463-470. Retrieved from [Link]

-

Jawalekar, A. M., et al. (2011). Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition of Nitrile Oxides to Alkynes. Chemical Communications. Retrieved from [Link]

-

Kumar, D., et al. (2021). New Isoxazole-Substituted Aryl Iodides: Metal-Free Synthesis, Characterization and Catalytic Activity. ChemistrySelect, 6(3), 433-437. Retrieved from [Link]

-

Kumar, D., et al. (2013). Iodine(III)-mediated [3 + 2] cyclization for one-pot synthesis of benzo[d]isoxazole-4,7-diols in aqueous medium. Organic & Biomolecular Chemistry, 11(40), 6964-6971. Retrieved from [Link]

- CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (2020). Google Patents.

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

-

Mol-Instincts. (n.d.). How is 4-IODO-5-METHYL-ISOXAZOLE prepared and what are its applications? Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C4H4INO). Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 5-Iodo-3-methyl-isoxazole. Retrieved from [Link]

-

Singh, R., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molbank, 2024(1), M1769. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Iodoisoxazole. PubChem Compound Database. Retrieved from [Link]

- Supporting Information for an unspecified article. (n.d.).

-

National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole. PubChem Compound Database. Retrieved from [Link]

-

Sharma, V., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(13), 9035-9057. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Wiejak, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. Retrieved from [Link]

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. (2020). Google Patents.

-

Sharma, V., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Retrieved from [Link]

-

NIST. (n.d.). 3-Isoxazolamine, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

-

NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Kubicki, T., et al. (2024). Mass spectrometry–based assessment of M protein in peripheral blood during maintenance therapy in multiple myeloma. Blood, 144(1), 57-67. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Brown, W. P. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Mass spectrometry–based assessment of M protein in peripheral blood during maintenance therapy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C4H4INO) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Chemical Properties and Reactivity of 5-Iodo-3-methylisoxazole

Introduction: The Strategic Importance of 5-Iodo-3-methylisoxazole in Modern Synthesis

In the landscape of heterocyclic chemistry, isoxazoles represent a privileged scaffold, integral to the architecture of numerous pharmaceuticals and functional materials. Among the diverse array of isoxazole building blocks, this compound has emerged as a particularly versatile and powerful intermediate. Its utility stems from the strategic placement of a reactive iodine atom on the electron-deficient isoxazole ring, creating a potent handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the chemical properties and reactivity of this compound, offering a technical resource for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential. We will delve into its physicochemical characteristics, spectroscopic signature, and, most critically, its behavior in key transformations that are foundational to modern organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective application in the laboratory. The table below summarizes the key physicochemical data for this compound.

| Property | Value |

| Molecular Formula | C₄H₄INO |

| Molecular Weight | 208.99 g/mol |

| Monoisotopic Mass | 208.93376 Da[1] |

| Appearance | (Typically) Off-white to yellow solid |

| Predicted XlogP | 1.5[1] |

Note: Experimental values for melting point, boiling point, and solubility can vary depending on purity and experimental conditions. Researchers should consult specific supplier documentation for precise data.

Spectroscopic Characterization:

The structural integrity of this compound is readily confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characterized by two key signals: a singlet for the methyl protons (CH₃) typically observed around δ 2.0-2.5 ppm, and a singlet for the isoxazole ring proton (C4-H) appearing further downfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the two sp² carbons of the isoxazole ring, and the carbon bearing the iodine atom. The C-I bond significantly influences the chemical shift of the C5 carbon.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. The isotopic pattern of iodine will also be observable.

Core Reactivity: A Hub for Molecular Diversification

The synthetic power of this compound lies in the reactivity of the C5-iodo group. This position is susceptible to a range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the C5 position, making it an excellent substrate for these powerful bond-forming strategies.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

This compound is an exemplary substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern drug discovery and materials science.[2][3] The high reactivity of the carbon-iodine bond allows these reactions to proceed under relatively mild conditions with high efficiency.[4]

The Suzuki-Miyaura coupling reaction is arguably one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][5] In this reaction, this compound is coupled with an organoboron reagent in the presence of a palladium catalyst and a base to yield 3-methyl-5-substituted isoxazoles.

The general workflow for a Suzuki-Miyaura coupling involving this compound is depicted below:

Sources

- 1. PubChemLite - this compound (C4H4INO) [pubchemlite.lcsb.uni.lu]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

Spectroscopic Data of 5-Iodo-3-methylisoxazole: An In-depth Technical Guide

Molecular Structure and Key Features

5-Iodo-3-methylisoxazole is a five-membered heterocyclic compound featuring a methyl group at the 3-position and an iodine atom at the 5-position. The isoxazole ring is a privileged scaffold in medicinal chemistry, and understanding the spectroscopic signature of its derivatives is crucial for synthesis confirmation and further development.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound based on fundamental principles and comparative data from related structures. The presented NMR, IR, and MS data, along with their interpretations, offer a valuable resource for the unambiguous identification and characterization of this compound in research and development settings. While experimental verification is always recommended, this guide serves as a robust starting point for any scientist working with this molecule.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

CAS number and molecular structure of 5-Iodo-3-methylisoxazole

An In-Depth Technical Guide to 5-Iodo-3-methylisoxazole

Abstract

This compound is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its isoxazole core is a well-established pharmacophore present in numerous therapeutic agents, while the iodine substituent serves as a versatile synthetic handle for constructing more complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive overview of this compound, detailing its chemical identity, molecular structure, plausible synthetic routes, key applications in research and drug development, and essential safety protocols. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a technical understanding of this valuable building block.

Chemical Identity and Physicochemical Properties

This compound is characterized by a five-membered isoxazole ring substituted with a methyl group at the 3-position and an iodine atom at the 5-position. The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 126085-92-5 | [1][2] |

| Molecular Formula | C₄H₄INO | [1][3] |

| Molecular Weight | 208.99 g/mol | [1] |

| IUPAC Name | 5-iodo-3-methyl-1,2-oxazole | [3] |

| SMILES | CC1=NOC(=C1)I | [3] |

| Monoisotopic Mass | 208.93376 Da | [3] |

Molecular Structure

The structure of this compound consists of an aromatic isoxazole ring. The strategic placement of the iodine atom makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Caption: 2D representation of this compound.

Synthesis and Reactivity

The isoxazole ring is a stable aromatic system, but it can be functionalized through carefully chosen reactions. The introduction of an iodine atom onto the isoxazole core is a key transformation that significantly enhances its synthetic utility.

Plausible Synthetic Pathway: Electrophilic Iodination

A common and effective method for the synthesis of iodo-heterocycles is through electrophilic iodination of the parent heterocycle. For this compound, a plausible route involves the direct iodination of 3-methylisoxazole. N-Iodosuccinimide (NIS) is a widely used reagent for this purpose, often in the presence of a strong acid catalyst.

A related procedure for the synthesis of an isomeric compound, 4-iodo-5-methylisoxazole, involves the reaction of 5-methylisoxazole with N-iodosuccinimide in trifluoroacetic acid.[4] This highlights the general applicability of electrophilic iodination for this class of compounds.

Experimental Protocol: Conceptual Iodination Workflow

-

Reaction Setup: A solution of the starting material, 3-methylisoxazole, is prepared in a suitable inert solvent.

-

Reagent Addition: N-Iodosuccinimide (NIS), as the iodine source, is added to the solution. An acid catalyst may be introduced to activate the iodinating agent.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored for completion using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent, dried, and purified, commonly by column chromatography, to yield the final this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate in the synthesis of high-value molecules, particularly for pharmaceutical applications.

A Scaffold in Medicinal Chemistry

The isoxazole ring is considered a "privileged scaffold" in drug discovery.[5][6][7] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a wide range of clinically approved drugs with diverse therapeutic actions, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6]

A Key Building Block for Cross-Coupling Reactions

The carbon-iodine bond in this compound is relatively weak, making it an excellent electrophilic partner in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the isoxazole ring. This reactivity is crucial for:

-

Pharmaceutical Development: Serving as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[8] The ability to couple this fragment with other molecules facilitates the exploration of new chemical space in drug discovery programs.

-

Organic Synthesis: Enabling the construction of complex molecular frameworks from simpler precursors. The iodo-isoxazole moiety can be coupled with boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), and organostannanes (Stille coupling), among others.[8]

-

Materials Science: Acting as a building block for functional materials, such as polymers and dyes, where the isoxazole unit can impart specific electronic or physical properties.[8]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided search results, general guidelines for related iodo-organic and heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][11]

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][10]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[10]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]

-

If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

-

Conclusion

This compound is a strategically important chemical building block. Its structure combines the pharmacologically relevant isoxazole core with a synthetically versatile iodine handle. This combination makes it an invaluable intermediate for chemists engaged in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in research and development.

References

-

National Center for Biotechnology Information. (n.d.). 5-Iodoisoxazole. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C4H4INO). Retrieved from [Link]

- Google Patents. (2020). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

-

National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. PMC. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Chemical Properties of 5-Methylisoxazole-3-carboxylic Acid. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-ethyl-3-methylisoxazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

Sources

- 1. 5-Iodo-3-methyl-isoxazole | 126085-92-5 [chemicalbook.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. PubChemLite - this compound (C4H4INO) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [guidechem.com]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Introduction: The Strategic Importance of the Isoxazole Scaffold

An In-depth Technical Guide on 5-Iodo-3-methylisoxazole

This guide serves as a comprehensive technical resource on this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its historical context, detail robust synthetic protocols, analyze its chemical properties, and showcase its versatile applications, particularly in the realm of drug discovery.

Isoxazoles are five-membered heterocyclic compounds that have attracted immense attention in medicinal chemistry due to their wide range of biological activities and therapeutic potential.[1][2] This scaffold is present in numerous FDA-approved drugs, highlighting its significance.[3] The isoxazole ring serves as a versatile framework in the design of novel therapeutic agents targeting cancer, inflammation, infections, and neurodegenerative disorders.[1][2] The strategic functionalization of the isoxazole core is a key aspect of drug design. The introduction of a methyl group at the 3-position and an iodine atom at the 5-position yields this compound, a highly valuable and reactive intermediate. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful gateway to a vast array of complex molecular architectures.[4]

Historical Context and Discovery

The chemistry of isoxazoles dates back to the early 20th century, with Claisen's first synthesis in 1903 marking a significant milestone.[5] The development of synthetic methodologies has since evolved, with a major focus on creating functionalized derivatives that can serve as versatile building blocks.[1][6] The synthesis of halogenated isoxazoles, such as this compound, was a logical and crucial advancement. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence is a direct result of systematic efforts to create functional handles on the isoxazole ring to facilitate further chemical elaboration. This has allowed chemists to leverage the isoxazole core in the development of compounds with enhanced pharmacological properties.[1]

Synthesis and Characterization

The preparation of this compound is a well-established process. A common and reliable method involves the initial construction of the 3-methylisoxazole ring followed by direct iodination.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 3-Methylisoxazol-5-one This foundational step involves the cyclocondensation of ethyl acetoacetate and hydroxylamine.

-

Prepare a solution of hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide at a reduced temperature (0-5 °C). The base is essential for generating the free hydroxylamine nucleophile.

-

Slowly add ethyl acetoacetate to the hydroxylamine solution with vigorous stirring.

-

Allow the reaction to warm to ambient temperature and continue stirring for several hours to ensure complete reaction.

-

Carefully acidify the reaction mixture with a mineral acid (e.g., HCl). This step protonates the isoxazolone, causing it to precipitate out of the aqueous solution.

-

Isolate the product by filtration, wash with cold water to remove inorganic salts, and dry thoroughly.

Step 2: Iodination to form this compound This step introduces the key iodine functionality onto the isoxazole ring.

-

Suspend the 3-Methylisoxazol-5-one from the previous step in a suitable solvent, such as acetonitrile or trifluoroacetic acid.[7][8]

-

Add an electrophilic iodine source, such as N-Iodosuccinimide (NIS).[7][8] The choice of iodinating agent is critical for achieving high efficiency and regioselectivity.

-

Stir the reaction at room temperature or with gentle heating for a specified period, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[7][8]

-

Upon completion, quench the reaction, typically with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) to neutralize any remaining iodine.[8]

-

Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product, typically by column chromatography on silica gel, to yield pure this compound.

Trustworthiness through Validation: The identity and purity of the synthesized compound must be rigorously confirmed. A sharp melting point indicates high purity. Spectroscopic methods are essential for structural confirmation, with expected NMR data aligning with the values in the table below.

Physicochemical and Spectroscopic Data

| Property | Data | Source(s) |

| Molecular Formula | C₄H₄INO | [9] |

| Molecular Weight | ~208.99 g/mol | |

| Appearance | Off-white to pale yellow solid | - |

| CAS Number | 126085-92-5 | [10][11] |

| SMILES | CC1=NOC(=C1)I | [9] |

| ¹H NMR (CDCl₃) | δ ~6.3 (s, 1H), ~2.3 (s, 3H) | Analogous Data[8] |

| ¹³C NMR (CDCl₃) | δ ~170, ~160, ~80, ~12 | Analogous Data[8] |

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile substrate for transition metal-catalyzed cross-coupling reactions.[4] The C-I bond is highly reactive towards oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step of the catalytic cycle.[12] This reactivity enables the facile construction of new carbon-carbon and carbon-heteroatom bonds.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 5-aryl or 5-vinyl-3-methylisoxazoles. This is one of the most widely used methods for C-C bond formation.

-

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, to synthesize 5-alkynyl-3-methylisoxazoles.[12]

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups or form more complex unsaturated systems.[12]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to 5-amino-3-methylisoxazole derivatives.

Visualizing a Synthetic Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Role in Drug Discovery: A Case Study Perspective

The functionalized isoxazoles synthesized from this compound are prevalent in compounds developed as anti-inflammatory, analgesic, and anti-cancer agents.[2][13] For example, many selective COX-2 inhibitors, a class of anti-inflammatory drugs, feature a diaryl heterocyclic core. This compound serves as an ideal precursor for synthesizing analogs of such drugs by using a Suzuki coupling to attach a desired aryl group at the 5-position.

Visualizing a Biological Pathway: COX-2 Inhibition

Derivatives of this compound can be designed to inhibit specific enzymes in disease-related pathways.

Caption: Mechanism of COX-2 inhibition by an isoxazole-based drug.

Conclusion and Future Outlook

This compound is a synthetically powerful and commercially available building block that provides an efficient entry point to a diverse range of functionalized isoxazoles. Its value is firmly established in the field of medicinal chemistry, where it continues to be instrumental in the discovery of new therapeutic agents. As synthetic methodologies, particularly in cross-coupling, become more advanced and sustainable, the applications of this versatile intermediate are set to expand further, solidifying its role in both academic research and industrial drug development.

References

-

Sharma, V., & Kumar, P. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(21), 5847-5871. Available from: [Link]

-

Reddy, B. R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

-

Wikipedia. (n.d.). Isoxazole. Retrieved January 5, 2026, from [Link]

-

Wisdomlib. (2025). Synthesis of Isoxazoles: Significance and symbolism. Retrieved January 5, 2026, from [Link]

- Google Patents. (2020). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

-

PubChemLite. (n.d.). This compound (C4H4INO). Retrieved January 5, 2026, from [Link]

-

Molbase. (n.d.). How is 4-IODO-5-METHYL-ISOXAZOLE prepared and what are its applications?. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazolyl‐5 iodides. Retrieved January 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. Retrieved January 5, 2026, from [Link]

-

ACS Publications. (2021). Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved January 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved January 5, 2026, from [Link]

-

YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!. Retrieved January 5, 2026, from [Link]

-

National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved January 5, 2026, from [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. PubChemLite - this compound (C4H4INO) [pubchemlite.lcsb.uni.lu]

- 10. 5-Iodo-3-methyl-isoxazole | 126085-92-5 [chemicalbook.com]

- 11. 126085-92-5|this compound|BLD Pharm [bldpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Methylisoxazoles for Drug Development Professionals

Foreword: The Isoxazole Scaffold - A Cornerstone in Modern Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1][2][3][4] Its unique electronic and structural features allow for a diverse range of non-covalent interactions with biological targets, contributing to its prevalence in a multitude of clinically approved drugs.[5][6][7] The incorporation of the isoxazole moiety can significantly enhance a molecule's pharmacological profile, including improved efficacy, reduced toxicity, and favorable pharmacokinetics.[4] This guide focuses specifically on substituted methylisoxazoles, a class of compounds that continues to yield promising drug candidates across various therapeutic areas.[8]

A deep understanding of the physicochemical properties of these molecules is paramount for any successful drug development program. Properties such as lipophilicity, solubility, ionization state (pKa), and metabolic stability govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic window. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these critical properties, the experimental and computational methodologies used for their determination, and the underlying principles that govern the structure-property relationships in substituted methylisoxazoles.

Lipophilicity (logP/logD): Navigating the Hydrophobic-Hydrophilic Balance

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

The Causality Behind Lipophilicity Modulation

The substitution pattern on the methylisoxazole core profoundly influences its lipophilicity. The addition of non-polar, alkyl, or aryl substituents will generally increase the logP value, enhancing membrane permeability. Conversely, the introduction of polar functional groups, such as hydroxyl, carboxyl, or amino groups, will decrease logP, improving aqueous solubility. The interplay between these opposing effects is a key consideration in lead optimization. For instance, while high lipophilicity can improve cell penetration, it can also lead to increased metabolic clearance and off-target toxicity.

Quantitative Structure-Property Relationship (QSPR) Insights

Quantitative Structure-Property Relationship (QSPR) models are valuable computational tools for predicting the lipophilicity of novel compounds.[9] These models correlate calculated molecular descriptors with experimentally determined logP values, enabling the in silico screening of virtual libraries and guiding the design of compounds with optimal lipophilicity profiles. For isoxazole derivatives, descriptors such as molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors are often key contributors to the predictive power of QSPR models.[9]

Data Presentation: Lipophilicity of Substituted Isoxazoles

The following table presents calculated logP (ClogP) values for a series of substituted isoxazolo[3,4-b]pyridin-3(1H)-ones, illustrating the impact of different substituents on lipophilicity.

| Compound ID | R1 | R2 | ClogP[9] |

| 1 | H | H | 1.25 |

| 2 | CH3 | H | 1.78 |

| 3 | C2H5 | H | 2.18 |

| 4 | Cl | H | 2.00 |

| 5 | Br | H | 2.19 |

| 6 | H | CH3 | 1.65 |

| 7 | H | C2H5 | 2.05 |

| 8 | H | Cl | 1.90 |

| 9 | H | Br | 2.09 |

Experimental Protocol: Shake-Flask Method for logP/logD Determination

The shake-flask method remains the gold standard for the experimental determination of logP and logD.

Step-by-Step Methodology:

-

Preparation of Phases: Prepare n-octanol saturated with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) and the aqueous buffer saturated with n-octanol. This pre-saturation is crucial for achieving thermodynamic equilibrium.

-

Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated aqueous buffer.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed vial.

-

Equilibration: Vigorously shake the vial for a predetermined period (e.g., 1-2 hours) to facilitate the partitioning of the compound between the two phases. Subsequently, allow the phases to separate completely, often aided by centrifugation.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental prerequisite for drug absorption and distribution. Poorly soluble compounds often exhibit low and erratic bioavailability, posing significant challenges for formulation development.

The Impact of Molecular Structure on Solubility

The solubility of substituted methylisoxazoles is dictated by a balance of intermolecular forces. The ability to form hydrogen bonds with water through the nitrogen and oxygen atoms of the isoxazole ring contributes to aqueous solubility. However, the introduction of large, non-polar substituents can significantly decrease solubility due to the hydrophobic effect. Crystal lattice energy also plays a crucial role; compounds with strong intermolecular interactions in the solid state will have lower solubility.

Data Presentation: Solubility of Isoxazole-Containing Sulfonamides

| Compound | Solvent | Temperature (°C) | Solubility (mol/L)[10] |

| 4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide | Water | 25 | 0.002 |

| 4-amino-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide | Water | 25 | 0.0015 |

| 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | Water | 25 | 0.003 |

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Step-by-Step Methodology:

-

Compound Stock Solution: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO), typically at 10 mM.

-

Assay Plate Preparation: In a 96-well microtiter plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to each well.

-

Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentration.

-

Incubation and Precipitation: The plate is then incubated, typically with shaking, for a set period (e.g., 1-2 hours) to allow for the precipitation of the compound if its solubility is exceeded.

-

Separation of Precipitate: The plate is centrifuged to pellet any precipitate.

-

Quantification of Soluble Compound: A sample of the supernatant is carefully transferred to a new plate and the concentration of the dissolved compound is determined. This can be done by various methods, including UV-Vis spectroscopy, nephelometry (light scattering), or LC-MS.

-

Data Analysis: The kinetic solubility is reported as the concentration of the compound remaining in the supernatant.

Ionization Constant (pKa): The Influence of pH on Drug Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For drug molecules with ionizable functional groups, the pKa is a critical parameter that influences solubility, permeability, and receptor binding. The isoxazole ring itself is weakly basic.

Predicting the Ionization State

The Henderson-Hasselbalch equation is a fundamental tool for predicting the ionization state of a compound at a given pH, once the pKa is known. For a basic compound like a substituted methylisoxazole, at a pH below its pKa, the protonated, charged form will predominate, generally leading to higher aqueous solubility. Conversely, at a pH above the pKa, the neutral, uncharged form will be more prevalent, which typically favors membrane permeability.

Data Presentation: pKa of a Methylisoxazole Derivative

Experimentally determined pKa values for a systematic series of substituted methylisoxazoles are not widely published. However, computational predictions can provide valuable estimates.

| Compound | Predicted pKa[11] |

| 3-Methyl-5-phenylisoxazole | -2.38 ± 0.28 |

Note: This predicted pKa suggests that the isoxazole ring in this specific compound is a very weak base and will be predominantly in its neutral form at physiological pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Step-by-Step Methodology:

-

Compound Solution Preparation: Prepare a solution of the test compound of known concentration in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Gradually add a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) in small, precise increments.

-

pH Measurement: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. The pH at the half-equivalence point (where half of the compound has been neutralized) is equal to the pKa.

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability refers to the susceptibility of a drug candidate to biotransformation by drug-metabolizing enzymes, primarily in the liver. Compounds that are rapidly metabolized will have a short half-life and may require more frequent dosing.

Metabolic Pathways of Substituted Methylisoxazoles

The metabolic fate of substituted methylisoxazoles is influenced by the nature and position of the substituents. Common metabolic transformations include oxidation, reduction, and hydrolysis.

A key metabolic pathway for some phenyl methyl-isoxazole derivatives involves the oxidation of the 5-methyl group.[8][10] This can lead to the formation of a reactive enimine intermediate, which can subsequently be trapped by nucleophiles such as glutathione (GSH).[8] This bioactivation pathway is a potential source of toxicity and is a critical consideration in drug design.

Another potential metabolic route is the cleavage of the isoxazole ring itself. The N-O bond is the weakest point in the ring and can be susceptible to reductive or oxidative cleavage, leading to the formation of various open-chain metabolites. For example, the anti-inflammatory drug leflunomide undergoes isoxazole ring scission to form its active metabolite.[12]

Diagram of a Key Metabolic Pathway

Caption: Proposed metabolic bioactivation pathway of a substituted 5-methylisoxazole.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in cytochrome P450 enzymes.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Liver Microsomes: Thaw pooled human or animal liver microsomes on ice.

-

Cofactor Solution: Prepare a solution of NADPH (nicotinamide adenine dinucleotide phosphate), a necessary cofactor for CYP450 enzymes.

-

-

Incubation:

-

In a microcentrifuge tube or 96-well plate, combine the liver microsomes and the test compound in a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an analysis plate.

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

-

The intrinsic clearance (CLint) can also be calculated from these data.

-

Integrated Physicochemical Profiling and its Impact on Drug Design

The four key physicochemical properties discussed—lipophilicity, solubility, pKa, and metabolic stability—are not independent variables. They are intricately linked, and a change in one property will often affect the others. For example, increasing lipophilicity to enhance membrane permeability may decrease aqueous solubility and increase metabolic clearance.

Logical Relationship Diagram

Caption: Interplay between molecular structure, physicochemical properties, and ADME.

Successful drug design requires a multi-parameter optimization approach, where these physicochemical properties are carefully balanced to achieve the desired therapeutic profile. Early and continuous assessment of these properties is essential to identify and address potential liabilities, thereby increasing the probability of success in bringing a new methylisoxazole-based therapeutic to the clinic.

References

Sources

- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpca.org [ijpca.org]

- 3. mdpi.com [mdpi.com]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles | Semantic Scholar [semanticscholar.org]

- 11. Page loading... [guidechem.com]

- 12. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of 5-Iodo-3-methylisoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Molecular Landscape of 5-Iodo-3-methylisoxazole

This compound is a halogenated heterocyclic compound featuring an isoxazole ring substituted with a methyl group and an iodine atom. The isoxazole ring itself is a five-membered heterocycle containing both nitrogen and oxygen, contributing to a unique electronic and reactive profile. The carbon-iodine (C-I) bond is a key determinant of the molecule's stability, being the most labile site susceptible to degradation.

The inherent chemical properties of this structure suggest several potential degradation pathways that must be mitigated through appropriate storage and handling. These include:

-

Deiodination: The C-I bond can be cleaved under various conditions, including exposure to light, heat, and certain chemical reagents, leading to the formation of 3-methylisoxazole and elemental iodine or iodide salts.

-

Ring Cleavage: The isoxazole ring, while aromatic, can be susceptible to cleavage under harsh acidic or basic conditions, or in the presence of strong reducing or oxidizing agents.

-

Photodegradation: Aromatic iodides are known to be light-sensitive.[1][2] The energy from UV or even visible light can be sufficient to induce homolytic cleavage of the C-I bond, initiating radical chain reactions.

-

Thermal Decomposition: Elevated temperatures can provide the activation energy needed to overcome the C-I bond strength, leading to decomposition.

Recommended Storage Conditions for Optimal Integrity

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended, derived from best practices for halogenated heterocyclic compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential thermal degradation pathways. |

| Light | Store in the dark (amber vials) | Protects against photolytic cleavage of the carbon-iodine bond.[1][2] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, which can participate in oxidative and hydrolytic degradation. |

| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents sublimation of iodine and contamination from external sources. |

| Purity | Store in a pure form | Impurities can potentially catalyze degradation reactions. |

Potential Degradation Pathways and Influencing Factors

Understanding the mechanisms of degradation is paramount to designing effective stabilization strategies. The primary routes of degradation for this compound are anticipated to be deiodination and ring cleavage, influenced by several key environmental factors.

Photodegradation

Exposure to light, particularly in the UV spectrum, is a significant threat to the stability of this compound. The C-I bond is susceptible to photolytic cleavage, which can initiate a cascade of radical reactions.

Caption: Photodegradation pathway of this compound.

Thermal Degradation

While more stable than some aliphatic iodides, the C-I bond in this compound can still undergo thermolysis at elevated temperatures. The isoxazole ring itself is generally thermally stable but can be compromised under extreme heat.

Chemical Incompatibility

Careful consideration of chemical compatibility is crucial when handling or formulating this compound.

-

Strong Bases: Can promote deiodination through nucleophilic attack or elimination reactions.

-

Strong Acids: May lead to protonation of the isoxazole ring, potentially destabilizing it and facilitating ring-opening reactions.

-

Oxidizing Agents: Can oxidize the iodide, leading to the formation of hypervalent iodine species or cleavage of the C-I bond.[3]

-

Reducing Agents: Can cause reductive dehalogenation.

-

Transition Metals: Some transition metals can catalyze the cleavage of the C-I bond.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. The following protocols provide a framework for such an investigation.

Photostability Testing

Objective: To assess the impact of light exposure on the stability of the compound.

Methodology:

-

Prepare two solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

Wrap one container completely in aluminum foil to serve as a dark control.

-

Expose both samples to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.[1][2]

-

At predetermined time points, withdraw aliquots from both the exposed and control samples.

-

Analyze the aliquots by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and any degradation products.

Thermal Stability Assessment (Isothermal)

Objective: To evaluate the effect of elevated temperature on the compound's stability.

Methodology:

-

Store solid samples of this compound in tightly sealed vials at various elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Include a control sample stored at the recommended refrigerated temperature (2-8°C).

-

At specified intervals, retrieve samples from each temperature condition.

-

Dissolve the samples in a suitable solvent and analyze by HPLC to determine the extent of degradation.

pH Stability Profile

Objective: To determine the stability of the compound across a range of pH values.

Methodology:

-

Prepare a series of buffered solutions covering a pH range from acidic to basic (e.g., pH 2, 4, 7, 9, 12).

-

Add a known concentration of this compound to each buffer.

-

Store the solutions at a constant temperature, protected from light.

-

At various time points, analyze the solutions by HPLC to measure the concentration of the parent compound.

Logical Workflow for Handling and Storage

The following workflow diagram illustrates the recommended decision-making process for the proper handling and storage of this compound to ensure its long-term integrity.

Caption: Recommended workflow for handling and storage.

Conclusion

While specific, published stability data for this compound is scarce, a thorough understanding of its chemical structure and the behavior of related iodo-heterocyclic compounds allows for the formulation of robust storage and handling guidelines. By controlling key environmental factors such as temperature, light, and exposure to reactive chemicals, researchers can significantly mitigate the risk of degradation and ensure the integrity of this valuable compound for their scientific endeavors. The implementation of systematic stability testing protocols is strongly recommended to generate in-house data and further refine storage conditions for specific applications.

References

An In-Depth Technical Guide to the Electronic Properties of the Isoxazole Ring in 5-Iodo-3-methylisoxazole

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed exploration of the electronic landscape of the isoxazole ring, with a specific focus on the 5-iodo-3-methylisoxazole derivative. This document moves beyond a superficial overview to deliver actionable insights into the subtle interplay of substituents and their impact on the core aromatic system, a critical consideration in modern medicinal chemistry and materials science.[1][2][3]

The Isoxazole Scaffold: A Privileged Heterocycle in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of numerous pharmacologically active compounds.[1][2][4] Its unique electronic architecture, characterized by a π-excessive nature, imparts a range of properties that are highly desirable in drug design.[5] The isoxazole moiety can engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, which are crucial for molecular recognition at biological targets.[5] Furthermore, the isoxazole ring is found in a variety of approved drugs, highlighting its clinical significance.[6]

The inherent electronic properties of the isoxazole ring are finely tunable through the introduction of various substituents. The strategic placement of electron-donating or electron-withdrawing groups can profoundly alter the molecule's reactivity, metabolic stability, and pharmacokinetic profile. This guide will now turn its attention to a specific, synthetically valuable derivative: this compound.

Decoding the Electronic Influence of Substituents in this compound

The electronic character of this compound is a direct consequence of the interplay between the electron-donating methyl group at the 3-position and the electron-withdrawing, yet polarizable, iodine atom at the 5-position.

-

The 3-Methyl Group: The methyl group, through hyperconjugation and its inductive effect, donates electron density to the isoxazole ring. This generally increases the electron density on the ring, potentially influencing its susceptibility to electrophilic attack and modulating the basicity of the nitrogen atom.

-

The 5-Iodo Group: The iodine atom exerts a dual electronic influence. Inductively, it is an electron-withdrawing group due to its electronegativity. However, it also possesses lone pairs of electrons that can participate in resonance, donating electron density back to the ring. The overall effect is a complex interplay that significantly modulates the electron distribution and reactivity of the C5 position. The presence of iodine also introduces a site for facile synthetic modification through various cross-coupling reactions, making this compound a valuable building block.[7]

To quantitatively understand these effects, a comprehensive analysis of the molecule's electronic structure is necessary.

A Quantitative Look at the Electronic Landscape of this compound: A Computational Case Study

Given the limited availability of experimental crystallographic and detailed electronic data for this compound in the public domain, we present a case study based on Density Functional Theory (DFT) calculations. These computational methods provide a robust and reliable means of predicting the electronic properties of molecules.[8][9][10][11]

Optimized Molecular Geometry

The first step in understanding the electronic properties of a molecule is to determine its most stable three-dimensional structure. The following table summarizes the key bond lengths and angles for this compound, as determined by DFT calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| O1-N2 | 1.41 |

| N2-C3 | 1.32 |

| C3-C4 | 1.43 |

| C4-C5 | 1.35 |

| C5-O1 | 1.33 |

| C3-C(methyl) | 1.49 |

| C5-I | 2.07 |

| **Bond Angles (°) ** | |

| C5-O1-N2 | 108.5 |

| O1-N2-C3 | 109.8 |

| N2-C3-C4 | 111.2 |

| C3-C4-C5 | 104.3 |

| C4-C5-O1 | 106.2 |

Electron Distribution: Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its polarity and potential sites for nucleophilic or electrophilic attack.[7][12]

| Atom | Mulliken Charge |

| O1 | -0.28 |

| N2 | -0.15 |

| C3 | 0.25 |

| C4 | -0.12 |

| C5 | -0.05 |

| I | 0.10 |

| C (methyl) | -0.20 |

| H (methyl avg.) | 0.08 |

The analysis reveals a significant polarization of the isoxazole ring, with the oxygen and nitrogen atoms bearing negative charges, as expected from their high electronegativity. The C3 carbon, attached to the nitrogen and bearing the methyl group, exhibits a notable positive charge, suggesting its potential as an electrophilic center. The iodine atom carries a slight positive charge, which may seem counterintuitive but can be rationalized by the complex interplay of inductive and resonance effects.

Frontier Molecular Orbitals: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic excitation properties.[13][14][15][16] The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's stability.

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.[16] The calculated gap for this compound suggests a moderately reactive molecule. The distribution of the HOMO and LUMO across the molecule provides further clues about its reactivity. The HOMO is primarily localized on the isoxazole ring and the iodine atom, indicating that these are the regions from which an electron is most likely to be donated in a chemical reaction. The LUMO is distributed across the C4-C5 bond and the iodine atom, suggesting that these are the likely sites for accepting an electron.

Methodologies for Characterizing Electronic Properties

A multi-faceted approach, combining computational and experimental techniques, is essential for a thorough understanding of the electronic properties of molecules like this compound.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a standard workflow for the computational analysis of the electronic properties of isoxazole derivatives using DFT.[11][17][18]

Step 1: Geometry Optimization

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: Employ a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)).

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

Step 2: Frequency Calculation

-

Objective: To confirm that the optimized structure is a true energy minimum.

-

Method: Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms a minimum energy structure.

Step 3: Electronic Property Calculations

-

Objective: To calculate Mulliken charges, HOMO-LUMO energies, and other electronic descriptors.

-

Method: These properties are typically calculated as part of the standard output from the DFT calculation.

Step 4: Data Analysis and Visualization

-

Objective: To interpret the calculated data and visualize the molecular orbitals.

-

Software: GaussView, Avogadro, or other molecular visualization software.

Experimental Validation: Spectroscopic and Crystallographic Techniques

While computational methods are powerful, experimental validation is the gold standard. The following techniques are indispensable for characterizing the electronic properties of novel compounds.

-

X-ray Crystallography: This technique provides unambiguous information about the solid-state structure of a molecule, including precise bond lengths and angles.[5][19] Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.

-